molecular formula C18H18FN3O5 B11541909 N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

Cat. No.: B11541909
M. Wt: 375.4 g/mol
InChI Key: KJUFUGNAIWSAQZ-KEBDBYFISA-N
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Description

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a fluorophenyl group, a hydrazino group, and a trimethoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves the condensation of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trimethoxybenzylidene moiety may interact with cellular receptors or signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-4-oxo-4-(2-(3,4,5-trimethoxybenzylidene)hydrazino)butanamide
  • N-(3,4-Dimethylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

Uniqueness

N-(4-Fluorophenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, potentially leading to improved interactions with biological targets .

Properties

Molecular Formula

C18H18FN3O5

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18FN3O5/c1-25-14-8-11(9-15(26-2)16(14)27-3)10-20-22-18(24)17(23)21-13-6-4-12(19)5-7-13/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

KJUFUGNAIWSAQZ-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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